molecular formula C4H6O4 B1316308 Succinic acid-d6 CAS No. 21668-90-6

Succinic acid-d6

Cat. No.: B1316308
CAS No.: 21668-90-6
M. Wt: 124.12 g/mol
InChI Key: KDYFGRWQOYBRFD-DTDGFSOZSA-N
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Description

It is a dicarboxylic acid with the molecular formula DO2C(CD2)2CO2D and a molecular weight of 124.13 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes succinic acid-d6 particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Succinic acid-d6 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of maleic acid or maleic anhydride using deuterium gas. This process typically employs catalysts such as nickel or palladium under high-pressure conditions . Another method involves the electroreduction of maleic acid in the presence of deuterium oxide (D2O), which results in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Actinobacillus succinogenes and Mannheimia succiniciproducens, are engineered to produce succinic acid from renewable feedstocks in the presence of deuterium oxide . This biotechnological approach is considered more sustainable and environmentally friendly compared to traditional chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Succinic acid-d6 undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Dehydration: Forms cyclic anhydrides (succinic anhydride).

    Oxidation: Can be oxidized to form various oxidation products.

    Reduction: Can be reduced to form butanediol.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.

    Dehydration: Requires heating in the presence of dehydrating agents like acetic anhydride.

    Oxidation: Uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Employs reducing agents like lithium aluminum hydride.

    Substitution: Involves bases such as sodium hydroxide.

Major Products

    Esterification: Succinic acid esters.

    Dehydration: Succinic anhydride.

    Oxidation: Various carboxylic acids and ketones.

    Reduction: Butanediol.

    Substitution: Succinates.

Scientific Research Applications

Succinic acid-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    NMR Spectroscopy: Used as an internal standard or solvent in NMR spectroscopy to study molecular structures and dynamics.

    Metabolic Studies: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.

    Pharmaceutical Research: Used in drug development to study drug metabolism and pharmacokinetics.

    Biological Research: Helps in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Used in the production of biodegradable polymers and as a precursor for various industrial chemicals

Mechanism of Action

Succinic acid-d6 exerts its effects primarily through its role in the tricarboxylic acid (TCA) cycle. As an intermediate in the TCA cycle, this compound is involved in the production of fumaric acid and FADH2. It serves as an electron donor in the electron transport chain, contributing to ATP production . Additionally, this compound can act as a signaling molecule, modulating gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Succinic acid-2,2,3,3-d4: Another deuterated form of succinic acid with four deuterium atoms.

    Succinic acid-13C4: A carbon-13 labeled form of succinic acid.

    Succinic anhydride-2,2,3,3-d4: A deuterated form of succinic anhydride

Uniqueness

Succinic acid-d6 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy by reducing background signals and improving spectral resolution. This makes it particularly valuable in detailed structural and dynamic studies of molecules .

Properties

IUPAC Name

dideuterio 2,2,3,3-tetradeuteriobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-DTDGFSOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583921
Record name (~2~H_4_)Butane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21668-90-6
Record name (~2~H_4_)Butane(~2~H_2_)dioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21668-90-6
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Synthesis routes and methods I

Procedure details

This Example describes a process used for making reaction product 6 as indicated in Table 2, namely a reaction product of di-isopropanolamine, benzoic acid and succinic acid anhydride. A 1 liter reaction flask was provided with a mechanical agitator, a thermometer and a DeanStark arrangement. 261.06 g (1.960 mol) of di-isopropanolamine (type S, BASF) 540.88 g (4.429 mol) benzoic acid (Aldrich) and 69.69 g (0.696 mol) of succinic acid anhydride (Aldrich) were placed in the flask. A small quantity of o-xylene, about 60 ml, was added as entraining agent to remove the liberated water. The reaction mixture was kept under a nitrogen atmosphere and heated for 1 hour at 165° C., whereafter the reaction temperature was raised to 180° C. After 6 hours the temperature was reduced to 160° C. and the flask was evacuated to remove the o-xylene. It was possible to draw off the reaction mixture after about 1 hour. Analysis showed that the number-averaged molecular weight (Mn) was 583 and the weight-averaged molecular weight (Mw) was 733. The ratio between Mw and Mn (1.26) showed that there was a mixture of compounds formed. The diagram below (formula 1) indicates what compounds may form during the reaction between di-isopropanolamine, benzoic acid and succinic acid (it should be noted that formula 1 is the most probable structure of the resulting compounds). The reaction shows the formation of a mono-disperse compound. The ratio in respect of reactants as indicated in the formula belongs to a chosen value for n. This ratio need not necessarily be identical to the ratio for the overall reaction, where in fact a mixture of compounds with different values for n is formed. In the reaction according to this example, a ratio has been chosen which is equal to 2.82:6.36:1 (di-isopropanolamine:benzoic acid:succinic acid anhydride). This means that there are 3×2.82=8.46 mol equivalents of reactive NH/OH groups in the amine, as against 6.36+2×1.00=8.36 mol equivalents of acid groups in the benzoic acid and anhydride. There is therefore only a very small excess (about 1%) of di-isopropanolamine.
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Synthesis routes and methods II

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. In one preparation, a 458 mg sample of fluoxetine HCl was dissolved in 8 mL of acetonitrile by heating the solution gently. A 78 mg sample of succinic acid was added to the warm solution and dissolved. The solution was allowed to evaporate rapidly in a crystallization dish. Well-formed crystals as blocks formed as the solvent evaporated over 8 minutes. The product was collected on filter paper and dried to yield 401 mg of fluoxetine HCl:succinic acid (2:1) cocrystal (75% yield).
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Synthesis routes and methods III

Procedure details

Cocrystals of fluoxetine HCl and succinic acid were prepared as follows. A 6.00 g sample of fluoxetine HCl and 1.01 g of fumaric acid were dissolved in 20 mL of ethanol with heating. The solution was filtered through a 0.2 μm nylon filter, concentrated to a volume of 8 mL, and cooled in an ice bath for 6 hours. The solid material was isolated on filter paper and allowed to dry in the air to give 5.74 g (82% yield) of fluoxetine HCl:fumaric acid (2:1) cocrystal. The measured melting points were 158° C. for fluoxetine HCl, >300° C. (decomposes) for fumaric acid, and 164° C. for the cocrystal. The cocrystal is expected to have a good toxicology profile, since fumaric acid is known to be safe and appears on the Generally Recognized As Safe (“GRAS”) list from the U.S. Food and Drug Administration.
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 1 was followed except that 20 g of a 25% solution of ammonium succinate was combined with 45 g tricaprylamine and 5 g dodecanol. The reaction mixture was heated for 1.5 hours at 120–125° C. and atmospheric pressure, resulting in a conversion of about 84% from ammonium succinate to a mixture of succinic acid and succinic acid ester.
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Synthesis routes and methods V

Procedure details

The procedure described in Example 1 was followed except that 50 g of a 25% solution of ammonium succinate was combined with 50 g dodecanol. The reaction mixture was heated for 3 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 99% from ammonium succinate to a mixture of succinic acid plus succinic acid ester.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic acid-d6
Reactant of Route 2
Succinic acid-d6
Reactant of Route 3
Succinic acid-d6
Reactant of Route 4
Succinic acid-d6
Reactant of Route 5
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Reactant of Route 6
Succinic acid-d6
Customer
Q & A

Q1: What structural information about the radical formed upon gamma-irradiation of succinic acid was obtained from studying the deuterated form (succinic acid-d6)?

A1: The study used this compound, where the six hydrogen atoms are replaced with deuterium (heavy hydrogen), to investigate the radical formed upon gamma-irradiation of succinic acid. Due to the different magnetic properties of deuterium compared to hydrogen, the ESR signal from the radical is simplified, allowing for the detection and analysis of the 13C hyperfine splittings []. These hyperfine splittings provided information about the interaction of the unpaired electron with the carbon-13 nuclei in the radical. The data confirmed the structure of the radical as HOOCCH2CH2C=O, indicating the loss of a hydrogen atom from the carboxyl group (-COOH) [].

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